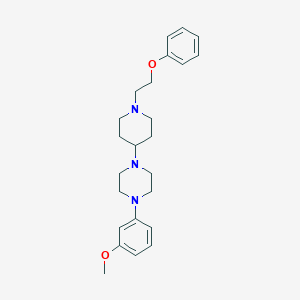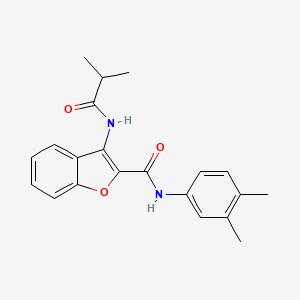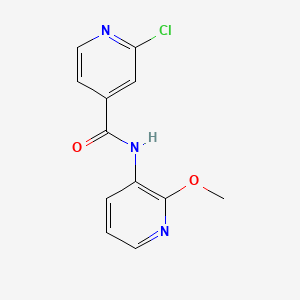
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising results in preclinical studies for various diseases.
作用机制
The mechanism of action of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a key role in the regulation of glucose and lipid metabolism.
生化和生理效应
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. The compound has also been found to regulate glucose and lipid metabolism, making it a potential therapeutic option for metabolic disorders.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide in lab experiments include its reproducibility, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to establish its safety and efficacy in humans.
未来方向
There are several future directions for the scientific research application of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. One potential direction is the further investigation of its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another potential direction is the development of more efficient synthesis methods for this compound. Furthermore, the safety and efficacy of this compound in humans need to be established through clinical trials.
合成方法
The synthesis of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide involves a multi-step process. The first step involves the preparation of 2-chloro-4-pyridinecarboxylic acid, which is then reacted with 2-methoxypyridine-3-amine to form the intermediate compound. This intermediate is then subjected to a series of reactions to form the final product, 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. The synthesis method has been reported in detail in the scientific literature and has been found to be reproducible.
科学研究应用
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit potential therapeutic applications in various diseases. In preclinical studies, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been found to exhibit potential in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. The scientific research application of this compound is still in the early stages, and further studies are required to establish its therapeutic potential in humans.
属性
IUPAC Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12-9(3-2-5-15-12)16-11(17)8-4-6-14-10(13)7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBYXWELMROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
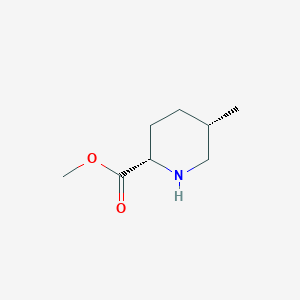
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
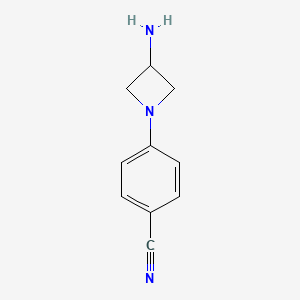
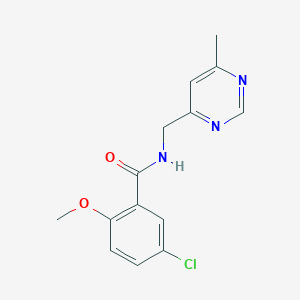
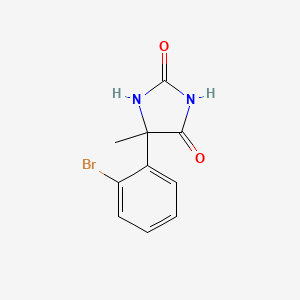
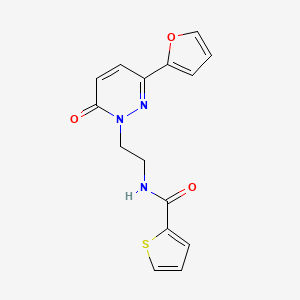
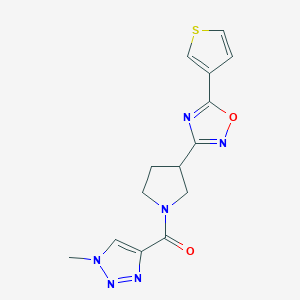
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
